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Compound of Interest

Ethyl 3-bromopyrazolo[1,5-
Compound Name:

AJpyrimidine-6-carboxylate

Cat. No.: B578525

An In-Depth Technical Guide to Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity,
and potential applications of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a key
heterocyclic building block in medicinal chemistry and drug discovery.

Core Chemical Properties

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring
a fused pyrazole and pyrimidine ring system. The presence of the bromo group at the 3-
position and an ethyl carboxylate group at the 6-position makes it a versatile intermediate for
further chemical modification.[1][2]

Physicochemical Data

The key quantitative properties of the compound are summarized in the table below.
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Property Value References
CAS Number 1263060-07-6 [BI4]I5161071
Molecular Formula CoHsBrNsO:2 [7]

Molecular Weight 270.08 g/mol

ethyl 3-bromopyrazolo[1,5-
IUPAC Name o [4]
a]pyrimidine-6-carboxylate

Room temperature, sealed,
Storage [2]
dry, dark

Spectral Data

While detailed, publicly available spectra for this specific compound are limited, suppliers often
provide NMR, HPLC, and LC-MS data upon request.[6] Based on the structure, the expected
spectral characteristics would include:

» 1H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), and distinct
aromatic protons on the pyrazolopyrimidine core.

e 13C NMR: Resonances for the carbonyl carbon of the ester, the ethyl group carbons, and the
carbons of the heterocyclic ring system.

o Mass Spectrometry: A molecular ion peak (M+) and an M+2 peak of similar intensity, which is
characteristic of a monobrominated compound.

Synthesis and Reactivity

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized through the cyclocondensation
of 3-aminopyrazole derivatives with various 1,3-bielectrophilic compounds.[8][9] For
halogenated derivatives like the title compound, methods can involve direct halogenation of the
pyrazolopyrimidine core or the use of halogenated precursors during the cyclization step.[8]

The bromine atom at the 3-position is particularly significant as it serves as a handle for
introducing molecular diversity. It is amenable to various palladium-catalyzed cross-coupling
reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1][8] This reactivity allows
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for the systematic modification of the core structure to explore structure-activity relationships
(SAR) in drug discovery programs.[8][10]

Biological Activity and Applications

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known
for its potent and diverse biological activities.[8] Derivatives have been extensively investigated
as inhibitors of various protein kinases, which are crucial regulators of cellular signaling
pathways often dysregulated in diseases like cancer.[3][9]

Role as a Kinase Inhibitor

Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors.[8] They
occupy the ATP-binding pocket of a target kinase, preventing the phosphorylation of substrate
proteins and thereby blocking downstream signaling. Kinases targeted by this scaffold include
Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and
Tropomyosin Receptor Kinases (Trks).[8][9][11] The development of dual inhibitors, such as
those targeting both CDK2 and TRKA, is a promising strategy to enhance anticancer efficacy
and overcome drug resistance.[12]

Experimental Protocols

While a specific, published protocol for the synthesis of Ethyl 3-bromopyrazolo[1,5-
a]pyrimidine-6-carboxylate was not found in the initial search, a representative protocol for a
subsequent reaction utilizing its key reactivity is provided below.

Representative Protocol: Suzuki Cross-Coupling

This protocol describes a general method for coupling an arylboronic acid to the 3-position of
the title compound.

Objective: To synthesize Ethyl 3-aryl-pyrazolo[1,5-a]pyrimidine-6-carboxylate.
Materials:
« Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq)

e Arylboronic acid (1.2 eq)
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o Palladium catalyst (e.g., Pd(PPhs)s, 0.05 eq)
e Base (e.g., Na2COs or K2COs3, 2.0 eq)

e Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:

e To a flame-dried round-bottom flask, add Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-
carboxylate, the arylboronic acid, and the base.

o Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
e Add the palladium catalyst to the flask under the inert atmosphere.
e Add the degassed solvent mixture via syringe.

o Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by
Thin Layer Chromatography (TLC) or LC-MS.

e Upon completion, cool the reaction to room temperature.
« Dilute the mixture with ethyl acetate and wash with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl
substituted product.

Conclusion

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a valuable and versatile building
block for chemical synthesis. Its strategic functionalization allows for the creation of diverse
molecular libraries. The parent scaffold's proven efficacy as a kinase inhibitor makes this
compound highly relevant for researchers in oncology, immunology, and other fields focused on
targeted therapeutics.[8][10] Future work will likely continue to explore the vast chemical space
accessible from this intermediate to develop novel and more selective therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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